

Managing bulky precipitates in the gravimetric determination of nickel

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Compound of Interest

Compound Name: **Dimethylglyoxime**

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Technical Support Center: Gravimetric Determination of Nickel

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with the bulky precipitate formed during the gravimetric determination of nickel using **dimethylglyoxime** (DMG).

Frequently Asked Questions (FAQs)

Q1: Why is the nickel dimethylglyoximate precipitate so bulky?

The nickel(II) ion reacts with two molecules of **dimethylglyoxime** (DMG) to form a coordination complex, nickel dimethylglyoximate $[\text{Ni}(\text{C}_4\text{H}_7\text{O}_2\text{N}_2)_2]$. This complex is a vibrant red solid. The structure of the complex, which involves square planar geometry and hydrogen bonding, results in a low-density, flocculent solid that occupies a large volume relative to its mass. This characteristic is described as "bulky."^{[1][2][3][4]}

Q2: What are the main challenges associated with a bulky precipitate?

The primary challenges posed by a bulky precipitate include:

- **Difficult Filtration:** The large volume can clog the filter medium (e.g., sintered glass crucible), slowing down or preventing complete filtration.

- Incomplete Washing: It is difficult to wash the precipitate thoroughly, leading to the trapping of impurities from the mother liquor (co-precipitation), which can result in erroneously high mass measurements.
- Loss of Precipitate: The flocculent nature of the precipitate makes it prone to loss during transfer from the beaker to the filter crucible.
- Creeping: The precipitate has a tendency to "creep" up the sides of the filter crucible during washing, which can also lead to product loss.[\[5\]](#)

Q3: What is "digestion" and why is it important for managing bulky precipitates?

Digestion, also known as Ostwald ripening, is the process of letting the precipitate stand in the hot solution from which it was formed (the mother liquor) for a period, typically 30 minutes to an hour.[\[4\]](#)[\[5\]](#)[\[6\]](#) During digestion, smaller, less stable particles dissolve and re-precipitate onto the surface of larger, more stable particles. This process results in an increase in the average particle size and the formation of a denser, more compact, and more easily filterable precipitate.[\[6\]](#)[\[7\]](#)

Q4: How does pH affect the precipitation of nickel dimethylglyoximate?

The precipitation of nickel with DMG is highly dependent on pH. The reaction involves the loss of a proton from each DMG molecule, which is favored in a neutral to slightly alkaline medium.[\[8\]](#)[\[9\]](#)

- Acidic Conditions (pH < 5): In strongly acidic solutions, the equilibrium shifts away from the formation of the complex, and the precipitate will dissolve or fail to form.[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[10\]](#) This is because the DMG reagent, a weak acid, remains undissociated, and the nitrogen atoms can be protonated, preventing them from coordinating with the nickel ion.[\[8\]](#)
- Optimal Conditions (pH 5-9): Quantitative precipitation occurs in a weakly acidic to alkaline range, typically buffered between pH 5 and 9.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#) An ammonia buffer is commonly used to maintain the appropriate pH.[\[10\]](#)
- Strongly Alkaline Conditions: While precipitation occurs, very high pH can lead to the co-precipitation of metal hydroxides if interfering ions are present and not properly masked.

Troubleshooting Guide

Q1: My precipitate is too fine and passes through the filter. What went wrong?

This issue, often resulting from rapid precipitation, can be resolved by:

- Slowing the Rate of Precipitation: Add the DMG reagent slowly and with constant, vigorous stirring. This prevents localized high concentrations of the reagent and promotes the growth of larger crystals.[\[2\]](#)[\[6\]](#)
- Using Dilute Solutions: Performing the precipitation in dilute solutions helps to keep the relative supersaturation low, favoring crystal growth over the formation of many small nuclei.[\[2\]](#)[\[11\]](#)
- Ensuring Proper Digestion: Heat the solution with the precipitate at 60-80°C for at least 30-60 minutes.[\[4\]](#)[\[5\]](#)[\[12\]](#) This digestion process allows smaller particles to dissolve and redeposit onto larger ones, increasing the particle size.

Q2: The volume of my precipitate is too large to handle. How can I prevent this?

A key strategy is to control the amount of precipitate formed and to make it denser.

- Control Sample Size: The amount of the initial sample must be carefully controlled to ensure the resulting precipitate can be conveniently handled in the filtering crucible.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Promote a Denser Precipitate: Employ the technique of homogeneous precipitation. This can be achieved by adjusting the pH to be slightly acidic (pH 3-4) before slowly adding ammonia solution. The gradual increase in pH causes the complex to precipitate slowly, resulting in a significantly denser and more compact solid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q3: I see a white precipitate forming along with the red nickel complex. What is it?

A white precipitate indicates that the **dimethylglyoxime** reagent itself has precipitated out of the solution. DMG is only sparingly soluble in water.[\[1\]](#) This occurs when a large excess of the alcoholic DMG solution is added. To prevent this, add only a slight excess of the reagent, just enough to ensure the complete precipitation of nickel.[\[2\]](#)[\[3\]](#)[\[10\]](#)

Q4: My final results are unexpectedly high. What are the possible causes?

Higher than expected results are typically due to impurities in the final weighed product.

- Co-precipitation of Impurities: Failure to adequately wash the bulky precipitate can leave behind soluble impurities from the mother liquor.
- Precipitation of the DMG Reagent: As mentioned above, adding a large excess of DMG can cause it to precipitate, adding to the final mass.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Incomplete Drying: The precipitate may not have been dried to a constant weight, leaving residual water. Repeat the cycle of heating (110-120°C), cooling in a desiccator, and weighing until a constant mass is achieved.[\[12\]](#)
- Interfering Ions: The presence of unmasked interfering ions like iron(III) can lead to the co-precipitation of their hydroxides in the alkaline solution.[\[1\]](#)[\[12\]](#)

Q5: My final results are unexpectedly low. What could be the reason?

Lower than expected results usually stem from the incomplete precipitation or loss of the analyte.

- Incorrect pH: If the solution is too acidic (pH < 5), precipitation will be incomplete as the complex is soluble under these conditions.[\[3\]](#)[\[10\]](#)
- Loss During Transfer/Filtration: The bulky nature of the precipitate can make it difficult to transfer quantitatively. Be sure to police the beaker walls carefully. The precipitate may also be lost due to "creeping" over the side of the crucible during washing.[\[5\]](#)
- Incomplete Precipitation: Ensure a slight excess of DMG has been added to precipitate all the nickel ions. Test the filtrate for completeness by adding a few more drops of the DMG solution; no further red precipitate should form.[\[1\]](#)
- Washing with Hot Water: The precipitate has a slight solubility that increases with temperature. Use cold water for washing to minimize these losses.[\[12\]](#)

Q6: A precipitate (e.g., hydroxide) formed when I made the solution alkaline before adding DMG. How do I fix this?

This indicates the presence of interfering ions such as iron(III), aluminum(III), or chromium(III). [5] These ions precipitate as hydroxides in alkaline conditions. To prevent this, a masking agent like tartaric acid or citric acid must be added to the acidic solution before neutralization with ammonia.[1][12] These agents form stable, soluble complexes with the interfering ions, keeping them in solution when the pH is raised.[12] If a hydroxide precipitate has already formed, re-acidify the solution to dissolve it, add more tartaric or citric acid, and then carefully make the solution alkaline again with ammonia.[1]

Data & Experimental Parameters

Table 1: Optimal Conditions for Nickel Dimethylglyoximate Precipitation

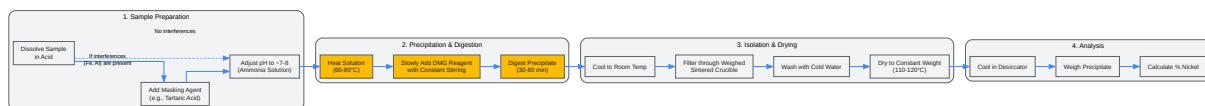
Parameter	Optimal Value/Condition	Rationale
pH	5 - 9	Ensures quantitative precipitation; the complex is soluble in strong acids. [1] [2] [3] [10]
Temperature	60 - 80°C	Promotes coagulation and formation of larger, more filterable particles. [5] [12]
Reagent	1% DMG in ethanol	DMG is sparingly soluble in water; an alcoholic solution is used. [1] [12]
Reagent Addition	Slow, with constant stirring	Minimizes relative supersaturation, favoring crystal growth over nucleation. [2] [6]
Digestion Time	30 - 60 minutes	Allows for Ostwald ripening, resulting in a denser, purer precipitate. [4] [5]
Washing Solution	Cold Water	Minimizes solubility losses of the Ni(DMG) ₂ complex. [12]
Drying Temperature	110 - 120°C	Removes water without decomposing the complex. [12]

Table 2: Common Interferences and Management Strategies

Interfering Ion	Problem	Management Strategy
Iron (Fe^{3+}), Aluminum (Al^{3+}), Chromium (Cr^{3+})	Precipitate as hydroxides in alkaline solution.	Add a masking agent (e.g., tartaric acid, citric acid) before making the solution alkaline. [1] [12]
Cobalt (Co^{2+})	Forms a soluble, colored complex with DMG, consuming the reagent. Can co-precipitate if present in high concentrations.	Add a sufficient excess of DMG to account for complexation with cobalt. [1] [3]
Copper (Cu^{2+})	Can form a soluble complex with DMG and may interfere.	Can be removed prior to nickel precipitation (e.g., by H_2S precipitation in acidic solution). [13]
Palladium (Pd^{2+})	Precipitates with DMG from acidic solutions.	Separate from nickel by precipitating palladium from an acidic solution before buffering for nickel precipitation.

Visualized Workflows and Protocols

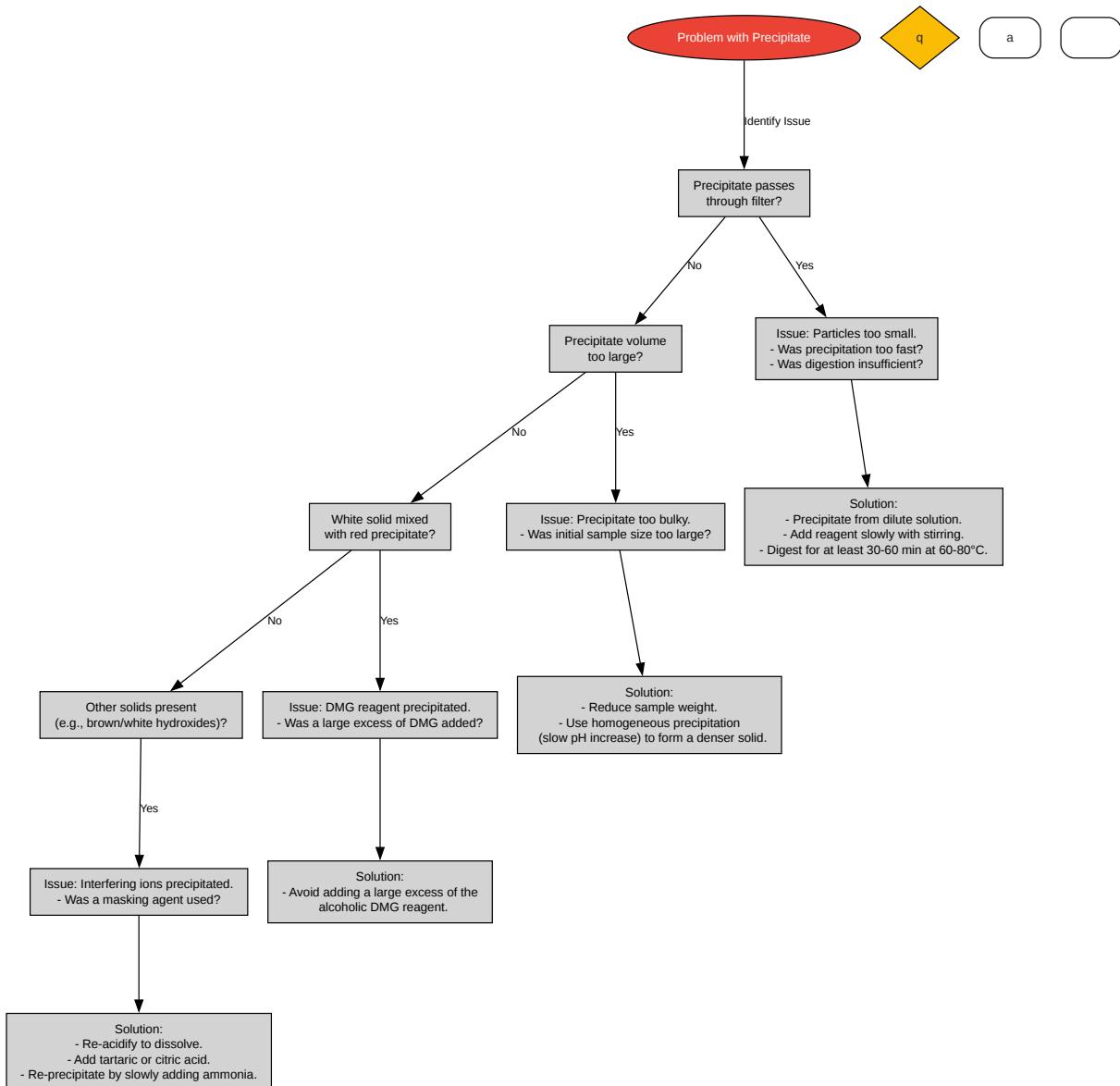
Experimental Workflow for Gravimetric Determination of Nickel



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Caption: Key steps for managing bulky precipitates in the gravimetric analysis of nickel.

Troubleshooting Decision Tree for Precipitate Issues

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Caption: A decision tree for troubleshooting common precipitate-related issues.

Detailed Experimental Protocol

This protocol outlines the gravimetric determination of nickel in a soluble sample, incorporating best practices for managing the bulky nickel dimethylglyoximate precipitate.

1. Preparation of the Sample Solution a. Accurately weigh a sample containing a manageable amount of nickel (to yield approx. 100-150 mg of Ni(DMG)₂) into a 400 mL beaker. b. Dissolve the sample in dilute hydrochloric or nitric acid. Gently heat if necessary to facilitate dissolution. [13] c. If interfering ions like Fe³⁺ or Al³⁺ are present, add 1-2 g of tartaric acid or citric acid and stir until dissolved. This will act as a masking agent.[1][12] d. Dilute the solution to approximately 200 mL with deionized water.
2. Precipitation a. Gently heat the solution to 60-80°C on a hot plate. Do not boil.[5][12] b. Prepare a 1% (w/v) solution of **dimethylglyoxime** in ethanol. c. Slowly add the 1% DMG solution to the hot sample solution with constant and vigorous stirring. Add a slight excess to ensure complete precipitation. d. While still stirring, add dilute ammonia solution dropwise until the solution is slightly ammoniacal (a faint odor of ammonia is detectable above the solution). A red precipitate will form.[10] The final pH should be between 7 and 9.
3. Digestion of the Precipitate a. Keep the beaker on the hot plate at 60-80°C for 30 to 60 minutes.[5] b. Allow the precipitate to settle. The supernatant liquid should be clear. c. Test for complete precipitation by adding a few drops of the DMG solution to the clear supernatant. If more precipitate forms, add more DMG reagent and continue the digestion. d. Remove the beaker from the heat and allow it to cool to room temperature.
4. Filtration and Washing a. Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight. b. Decant the clear supernatant through the weighed crucible using gentle suction. c. Wash the precipitate in the beaker with several small portions of cold deionized water, decanting the washings through the crucible. d. Transfer the precipitate into the crucible using a stream of cold water from a wash bottle and a rubber policeman to clean the beaker walls. e. Wash the precipitate in the crucible with several more portions of cold water. f. Test the final washings for chloride ions by adding a drop of silver nitrate solution. Continue washing until the test is negative.[12]
5. Drying and Weighing a. Dry the crucible containing the precipitate in an oven at 110-120°C for at least 1-2 hours.[12] b. Transfer the crucible to a desiccator to cool to room temperature.

c. Weigh the crucible accurately. d. Repeat the process of drying, cooling, and weighing until a constant mass (\pm 0.3-0.4 mg) is obtained.[10]

6. Calculation a. Calculate the mass of the nickel dimethylglyoximate precipitate, $\text{Ni}(\text{C}_4\text{H}_7\text{O}_2\text{N}_2)_2$. b. Use the gravimetric factor (0.2032 g Ni / g $\text{Ni}(\text{C}_4\text{H}_7\text{O}_2\text{N}_2)_2$) to determine the mass of nickel in the original sample.[10] c. Calculate the percentage of nickel in the sample.

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